molecular formula C6H11NO4S B12874119 Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate

Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate

Cat. No.: B12874119
M. Wt: 193.22 g/mol
InChI Key: VCEAIYPNAUCDIY-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate is a unique organic compound featuring a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of a thietane derivative with methylamine in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the reactions involved. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its sulfur-containing ring structure allows it to form strong interactions with metal ions and other electrophilic centers, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-3-(methylamino)butanoate
  • Methylaminoquinolines
  • Thiophene derivatives

Uniqueness

Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate is unique due to its thietane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 3-(methylamino)-1,1-dioxothietane-3-carboxylate

InChI

InChI=1S/C6H11NO4S/c1-7-6(5(8)11-2)3-12(9,10)4-6/h7H,3-4H2,1-2H3

InChI Key

VCEAIYPNAUCDIY-UHFFFAOYSA-N

Canonical SMILES

CNC1(CS(=O)(=O)C1)C(=O)OC

Origin of Product

United States

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